

# Solubility Profile of Thiazinamium Methylsulfate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Thiazinamium** methylsulfate in common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

## **Core Solubility Data**

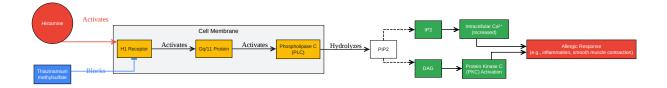
**Thiazinamium** methylsulfate, a quaternary ammonium compound and first-generation antihistamine, exhibits varied solubility across different solvent classes. The available quantitative and qualitative solubility data are summarized in the table below. It is important to note that precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. The information provided is based on available literature.



Solvent	Chemical Formula	Туре	Solubility Description	Quantitative Value (at 25°C)	Citation
Water	H₂O	Polar Protic	Soluble	~10% w/v	[1]
Absolute Ethanol	C₂H₅OH	Polar Protic	Freely Soluble	Not available	[1]
Acetone	C₃H <sub>6</sub> O	Polar Aprotic	Sparingly Soluble	Not available	[1]
Diethyl Ether	(C2H5)2O	Non-polar	Practically Insoluble	Not available	[1]
Benzene	С6Н6	Non-polar	Practically Insoluble	Not available	[1]

## Mechanism of Action: H1 Receptor Antagonism

**Thiazinamium** methylsulfate functions as a histamine H1 receptor antagonist. More specifically, it acts as an inverse agonist, meaning it binds to the H1 receptor and stabilizes its inactive conformation. This action blocks the effects of histamine, a key mediator in allergic reactions. The signaling pathway initiated by histamine binding to the H1 receptor, and consequently inhibited by **Thiazinamium** methylsulfate, is depicted below.



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Caption: H1 Receptor Signaling Pathway and Inhibition by **Thiazinamium** Methylsulfate.

## **Experimental Protocols**

While a specific, published experimental protocol for determining the solubility of **Thiazinamium** methylsulfate was not identified, a standard and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. The following is a detailed, representative protocol that can be adapted for this purpose.

Objective: To determine the equilibrium solubility of **Thiazinamium** methylsulfate in a selected solvent at a specified temperature.

#### Materials:

- **Thiazinamium** methylsulfate (solid powder)
- Solvent of interest (e.g., water, ethanol)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 μm PTFE or other compatible material)
- Syringes
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

#### Procedure:

Preparation of Supersaturated Solutions:



- Add an excess amount of **Thiazinamium** methylsulfate to a series of vials containing a
  known volume of the solvent. The excess solid should be clearly visible to ensure that
  equilibrium with the solid phase is reached.
- Seal the vials tightly to prevent solvent evaporation.

#### Equilibration:

- Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
- Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours)
  to allow the system to reach equilibrium. The time required for equilibration should be
  determined empirically by taking measurements at different time points until the
  concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a syringe.
  - Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

#### Analysis:

- Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
- Quantify the concentration of **Thiazinamium** methylsulfate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Prepare a calibration curve using standard solutions of **Thiazinamium** methylsulfate of known concentrations.
- Calculation:





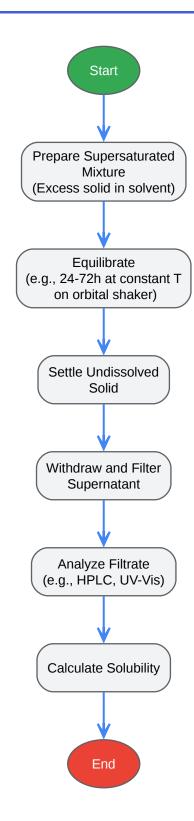


- Calculate the concentration of **Thiazinamium** methylsulfate in the original, undiluted filtrate using the dilution factor.
- The resulting concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Workflow for Solubility Determination:

The general workflow for determining the solubility of a compound like **Thiazinamium** methylsulfate is illustrated in the following diagram.





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Caption: General Experimental Workflow for Solubility Determination.



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### References

- 1. Thiazinamium Methylsulfate [drugfuture.com]
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